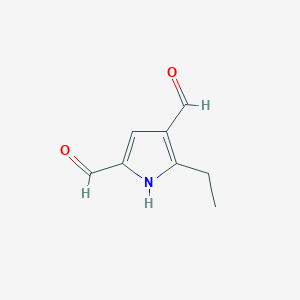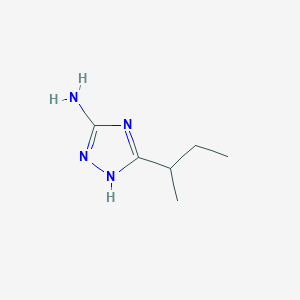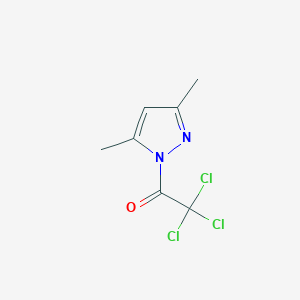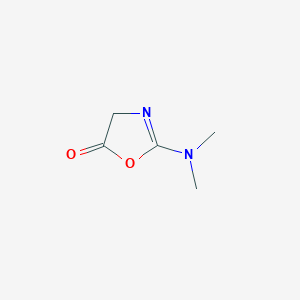![molecular formula C9H12N2 B15208622 1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, with two methyl groups attached at the 1 and 4 positions.
Preparation Methods
The synthesis of 1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Scientific Research Applications
1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,4-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring but differ in their biological activities and synthetic routes.
Indole derivatives: Indoles have a similar fused ring structure but exhibit different chemical and biological properties.
Pyrroloquinoline derivatives: These compounds have an additional fused ring, leading to distinct chemical reactivity and applications.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dihydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H12N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3,5H,4,6H2,1-2H3 |
InChI Key |
HURQKVGGGQZTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1CCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)

![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)

![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
